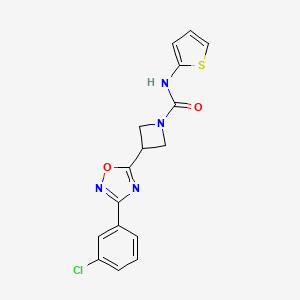
3-(3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl)-N-(thiophen-2-yl)azetidine-1-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl)-N-(thiophen-2-yl)azetidine-1-carboxamide is a useful research compound. Its molecular formula is C16H13ClN4O2S and its molecular weight is 360.82. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Activité Biologique
The compound 3-(3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl)-N-(thiophen-2-yl)azetidine-1-carboxamide is part of a class of oxadiazole derivatives that have garnered attention for their potential biological activities, particularly in the fields of oncology and pharmacology. This article explores the biological activity of this compound through various studies, highlighting its mechanisms of action, efficacy against different cancer cell lines, and potential therapeutic applications.
Chemical Structure
The molecular structure of the compound can be represented as follows:
Key Features:
- Oxadiazole Ring : The presence of the 1,2,4-oxadiazole moiety is significant for its biological activity.
- Chlorophenyl Group : The chlorinated phenyl group is known to enhance lipophilicity and bioactivity.
- Azetidine and Thiophene Units : These contribute to the overall pharmacological profile.
Anticancer Activity
Numerous studies have reported on the anticancer properties of oxadiazole derivatives, including the specific compound . Notable findings include:
- Cytotoxicity Against Cancer Cell Lines :
- Mechanism of Action :
Other Biological Activities
Beyond anticancer effects, oxadiazole derivatives have been explored for other biological activities:
- Antimicrobial Properties : Some derivatives exhibit antimicrobial activity against various pathogens, making them potential candidates for antibiotic development.
- Anti-inflammatory Effects : Preliminary studies suggest that certain oxadiazole compounds may have anti-inflammatory properties, which could be beneficial in treating conditions like arthritis.
Study 1: Anticancer Efficacy
In a recent study published in MDPI, derivatives similar to our compound were tested against several cancer cell lines. The results indicated that compounds with oxadiazole rings exhibited higher cytotoxicity compared to standard treatments like doxorubicin. For instance:
| Compound | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| 5a | MCF-7 | 0.65 | Apoptosis via p53 activation |
| 5b | U-937 | 2.41 | Caspase pathway activation |
Study 2: Molecular Docking Analysis
Molecular docking studies revealed that the compound has strong hydrophobic interactions with target proteins involved in cancer progression. This suggests potential as a lead compound for further development into a therapeutic agent .
Propriétés
IUPAC Name |
3-[3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl]-N-thiophen-2-ylazetidine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13ClN4O2S/c17-12-4-1-3-10(7-12)14-19-15(23-20-14)11-8-21(9-11)16(22)18-13-5-2-6-24-13/h1-7,11H,8-9H2,(H,18,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VEXQITLWCCKQTC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C(=O)NC2=CC=CS2)C3=NC(=NO3)C4=CC(=CC=C4)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13ClN4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.













